3-hydroxy-3,7-bis(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, methoxy, and carbonitrile, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. This is followed by cyclization with pyridine derivatives to form the thiazolopyridine core.
Chemical Reactions Analysis
3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Cyclization: The compound can participate in intramolecular cyclization reactions to form more complex ring systems.
Scientific Research Applications
3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals .
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-3,7-BIS(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE include other thiazolopyridine derivatives and heterocyclic compounds with similar functional groups. These compounds often share similar biological activities but differ in their potency and selectivity. Examples include:
Thiazolopyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-hydroxy-3,7-bis(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H20N2O4S/c1-27-16-7-3-5-14(9-16)18-11-20(25)24-21(19(18)12-23)29-13-22(24,26)15-6-4-8-17(10-15)28-2/h3-10,18,26H,11,13H2,1-2H3 |
InChI Key |
DMDQZLMOILSKQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
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